molecular formula H4N2PS+ B14718554 Diamino(sulfanylidene)phosphanium CAS No. 15176-86-0

Diamino(sulfanylidene)phosphanium

Cat. No.: B14718554
CAS No.: 15176-86-0
M. Wt: 95.09 g/mol
InChI Key: BBLONAPXGAIMQH-UHFFFAOYSA-N
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Description

Diamino(sulfanylidene)phosphanium is a unique organophosphorus compound characterized by the presence of both sulfur and nitrogen atoms bonded to a phosphorus center

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diamino(sulfanylidene)phosphanium typically involves the reaction of phosphorus trichloride with ammonia and hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

PCl3+2NH3+H2SP(NH2)2S+3HCl\text{PCl}_3 + 2\text{NH}_3 + \text{H}_2\text{S} \rightarrow \text{P(NH}_2\text{)}_2\text{S} + 3\text{HCl} PCl3​+2NH3​+H2​S→P(NH2​)2​S+3HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Diamino(sulfanylidene)phosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Substitution reactions with halogens or other nucleophiles can produce a range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.

Major Products:

    Oxidation: Sulfonamides

    Reduction: Phosphine derivatives

    Substitution: Various halogenated derivatives

Scientific Research Applications

Diamino(sulfanylidene)phosphanium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of diamino(sulfanylidene)phosphanium involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it a versatile reagent in biochemical processes.

Comparison with Similar Compounds

Diamino(sulfanylidene)phosphanium can be compared with other similar compounds such as:

    Sulfonamides: Known for their antimicrobial properties.

    Phosphines: Widely used in catalysis and organic synthesis.

    Thioamides: Utilized in the synthesis of heterocyclic compounds.

Uniqueness: this compound stands out due to its unique combination of sulfur, nitrogen, and phosphorus atoms, which imparts distinct chemical reactivity and versatility in various applications.

Properties

CAS No.

15176-86-0

Molecular Formula

H4N2PS+

Molecular Weight

95.09 g/mol

IUPAC Name

diamino(sulfanylidene)phosphanium

InChI

InChI=1S/H4N2PS/c1-3(2)4/h(H4,1,2,4)/q+1

InChI Key

BBLONAPXGAIMQH-UHFFFAOYSA-N

Canonical SMILES

N[P+](=S)N

Origin of Product

United States

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